2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
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Overview
Description
2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile: , with the chemical formula C₁₅H₉N₅, is a fascinating compound. Its structure features an indole ring fused to a butadiene moiety, along with three cyano (CN) groups. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
Multicomponent Reaction:
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for its intriguing properties.
Chemical Reactions Analysis
Reactivity::
Electrophilic Aromatic Substitution (EAS): The indole ring undergoes EAS reactions, such as halogenation, nitration, and Friedel-Crafts acylation.
Nucleophilic Addition: The butadiene moiety can participate in Diels-Alder reactions.
Reduction: Reduction of the nitrile groups yields corresponding amines.
Halogenation: Use halogens (e.g., Cl₂, Br₂) and Lewis acids (e.g., FeCl₃).
Nitration: Employ a mixture of concentrated HNO₃ and H₂SO₄.
Reduction: Use hydrogen gas (H₂) over a metal catalyst (e.g., Pd/C).
- Halogenation: Halogen-substituted derivatives.
- Nitration: Nitro-substituted derivatives.
- Reduction: Amines.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.
Biological Studies: Investigate its interactions with cellular targets.
Materials Science: Explore its use in organic electronics and optoelectronic devices.
Mechanism of Action
Target: Likely interacts with cellular proteins or enzymes.
Pathways: Further studies needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDWEJTQUTCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274349 |
Source
|
Record name | TYRPHOSTIN B7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134036-53-6, 133550-06-8 |
Source
|
Record name | 3-Amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134036-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TYRPHOSTIN B7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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